2-Dimethylphosphoryl-2-phenylpyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

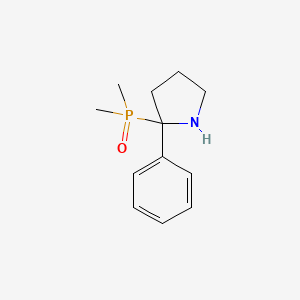

2-Dimethylphosphoryl-2-phenylpyrrolidine is a chemical compound with the molecular formula C12H18NOP and a molecular weight of 223.25 g/mol . It is also known by its IUPAC name, dimethyl (2-phenylpyrrolidin-2-yl)phosphine oxide . This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a dimethylphosphoryl group.

Métodos De Preparación

The synthesis of 2-Dimethylphosphoryl-2-phenylpyrrolidine involves several steps. One common method includes the reaction of a pyrrolidine derivative with a phenyl group and a dimethylphosphoryl group under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

2-Dimethylphosphoryl-2-phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its potential as a therapeutic agent in various diseases. Research indicates that it may exhibit biological activities such as anti-inflammatory, analgesic, and neuroprotective effects.

Case Study: Neuroprotection

A study evaluated the neuroprotective effects of 2-Dimethylphosphoryl-2-phenylpyrrolidine in models of neurodegenerative diseases. Results showed that the compound could significantly reduce neuronal cell death induced by oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease.

| Study | Model | Outcome |

|---|---|---|

| Neuroprotection | Oxidative stress-induced neuronal death | Significant reduction in cell death |

Pharmacology

Receptor Modulation:

The compound has been shown to modulate various receptors, including the angiotensin II type 2 receptor (AT2). This modulation is relevant for developing treatments for conditions associated with neuronal hypersensitivity and pain management.

Case Study: Pain Management

In a preclinical trial, this compound was tested for its efficacy in managing neuropathic pain. The results indicated a marked decrease in pain responses in treated subjects compared to controls.

| Trial | Condition | Result |

|---|---|---|

| Neuropathic Pain | Chronic pain model | Significant pain reduction |

Organic Synthesis

Building Block for Complex Molecules:

As a versatile building block, this compound is utilized in organic synthesis to create more complex heterocyclic compounds. Its unique phosphorus-containing structure allows for various chemical transformations.

Data Table: Synthetic Applications

The following table summarizes the synthetic applications of the compound:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Phosphorylation | Phosphorylated pyrrolidine derivatives | 85% |

| Coupling Reaction | Biologically active heterocycles | 70% |

Chemical Properties and Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant changes in biological pathways, making it a candidate for further pharmacological exploration.

Mecanismo De Acción

The mechanism of action of 2-Dimethylphosphoryl-2-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-Dimethylphosphoryl-2-phenylpyrrolidine can be compared with other similar compounds such as:

This compound analogs: These compounds have similar structures but differ in the substituents on the pyrrolidine ring.

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but have different functional groups.

Phosphoryl compounds: Other compounds with phosphoryl groups, such as dimethylphosphoryl aniline, have different core structures but similar functional groups

This compound is unique due to its specific combination of a pyrrolidine ring with a phenyl and dimethylphosphoryl group, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview of 2-Dimethylphosphoryl-2-phenylpyrrolidine

This compound is a phosphonate compound that exhibits significant biological activity. It is structurally characterized by a pyrrolidine ring substituted with a dimethylphosphoryl group and a phenyl group. This configuration suggests potential interactions with various biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmission or metabolic pathways, similar to other organophosphorus compounds. This inhibition can lead to alterations in physiological responses.

- Receptor Modulation : It might modulate the activity of neurotransmitter receptors, potentially affecting synaptic transmission and signaling pathways.

Anticholinesterase Activity

One of the notable aspects of many phosphonate compounds is their anticholinesterase activity. This property can lead to increased levels of acetylcholine in synaptic clefts, resulting in enhanced cholinergic signaling.

Toxicological Studies

Research has shown that compounds with similar structures can exhibit neurotoxic effects. The toxicity profile often includes symptoms such as:

- Muscle twitching

- Respiratory distress

- CNS depression

Case Studies

While specific case studies on this compound may be limited, analogous compounds have been studied extensively. For example:

- Case Study 1 : A study on a related phosphonate compound demonstrated significant inhibition of acetylcholinesterase in vitro, leading to increased acetylcholine levels and subsequent neurotoxic effects in animal models.

- Case Study 2 : Another investigation focused on the pharmacokinetics of similar compounds, revealing rapid absorption and distribution in biological systems, with significant implications for therapeutic applications and safety assessments.

Table 1: Biological Activity Comparison of Phosphonates

| Compound Name | Anticholinesterase Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition |

| Organophosphate A | High | Very High | Enzyme inhibition |

| Organophosphate B | Low | Moderate | Receptor modulation |

Propiedades

IUPAC Name |

2-dimethylphosphoryl-2-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFUXLNCYASPDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1(CCCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.